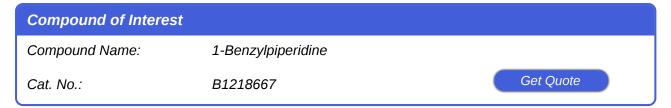


1-Benzylpiperidine: A Versatile Scaffold for Modern Drug Discovery

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine (N-BP), a secondary amine featuring a piperidine ring N-substituted with a benzyl group, stands as a cornerstone in medicinal chemistry and organic synthesis.[1] Its unique structural attributes, including a basic nitrogen atom and a hydrophobic benzyl moiety, render it a privileged scaffold in the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of **1-benzylpiperidine** as a synthetic building block, detailing its physicochemical properties, synthesis, and diverse reactions. Furthermore, it explores its critical role in the development of pharmaceuticals targeting a wide range of diseases, from neurological disorders to cancer. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further innovation.

Physicochemical and Spectroscopic Properties

1-Benzylpiperidine is a colorless to slightly yellow clear liquid under standard conditions.[1] Its fundamental properties are summarized in the table below, compiled from various sources. This data is crucial for its handling, characterization, and application in synthetic chemistry.



Property	Value	Reference
Molecular Formula	C12H17N	[1][4]
Molecular Weight	175.27 g/mol	[1][4]
CAS Number	2905-56-8	[1][4]
Appearance	Colorless to slightly yellow clear liquid	[1]
Boiling Point	66 °C / 0.5 mmHg; 120-123 °C / 9 mmHg	[1][5]
Melting Point	178-179 °C	[5]
Density	0.95 - 0.96 g/cm ³	[1][5]
Refractive Index (n20D)	1.53	[1]
рКа	9.02 ± 0.10	[5]
Water Solubility	Insoluble	[5]

Spectroscopic data is essential for the identification and structural elucidation of **1-benzylpiperidine** and its derivatives.



Spectroscopic Data	Key Features	Reference
¹ H NMR (400 MHz, DMSO)	δ = 7.32-7.28 (m, 4H), 7.24- 7.20 (m, 3H), 3.24 (s, 1H), 2.29 (s, 1H)	[6]
¹³ C NMR (100 MHz, DMSO)	δ = 138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51	[6]
IR Spectra	Vapor phase IR spectra available.	[4]
Mass Spectrometry (GC-MS)	Available through NIST Mass Spectrometry Data Center.	[4]

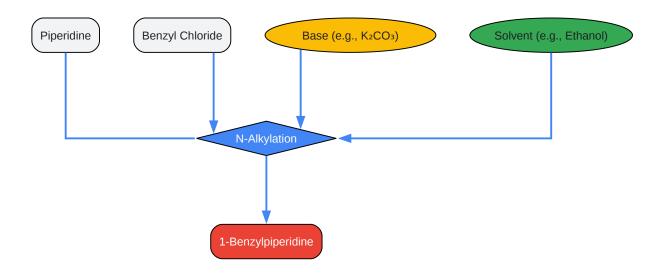
Synthesis of 1-Benzylpiperidine

The synthesis of **1-benzylpiperidine** can be achieved through several routes, with the most common being the N-alkylation of piperidine with a benzyl halide.

N-Alkylation of Piperidine

A prevalent method involves the reaction of piperidine with benzyl chloride.[7] This straightforward approach provides a high yield of the desired product.





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Fig. 1: Synthetic scheme for N-alkylation of piperidine.

Experimental Protocol: N-Alkylation of Piperidine with Benzyl Chloride

- Materials: Piperidine, benzyl chloride, potassium carbonate (K2CO3), absolute ethanol.
- Procedure:
 - In a round-bottom flask, dissolve piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) by warming to 65°C.[7]
 - Add piperazine dihydrochloride monohydrate (0.125 mole) to the solution and continue warming and swirling until dissolved.[7]
 - While maintaining the temperature at 65°C, add recently distilled benzyl chloride (0.125 mole) dropwise over 5 minutes with vigorous stirring.[7]
 - Continue stirring the reaction mixture at 65°C for an additional 25 minutes.[7] The product will begin to precipitate as white needles.[7]
 - Cool the mixture in an ice bath for 30 minutes to complete precipitation.



- Collect the crystals by suction filtration and wash with ice-cold absolute ethanol.[7]
- To isolate the free base, the resulting dihydrochloride salt is dissolved in water, made alkaline (pH > 12) with 5N sodium hydroxide, and then extracted with chloroform.[7]
- The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[7]
- Purify the resulting oil by distillation under reduced pressure to obtain pure 1benzylpiperidine.[7]

Reductive Amination

An alternative, eco-friendly approach is the reductive alkylation of benzaldehyde with piperidine. This method often utilizes a catalyst, such as platinum nanowires, and a reducing agent.

Experimental Protocol: Reductive Amination of Benzaldehyde with Piperidine

- Materials: Benzaldehyde (5 mmol), piperidine (5.5 mmol), ethanol (10 mL), Pt/C (20%) catalyst (24.5 mg).[6]
- Procedure:
 - Combine benzaldehyde, piperidine, and ethanol in a reaction vessel.
 - Add the Pt/C catalyst to the mixture.
 - The reaction is carried out under a hydrogen atmosphere (pressure and temperature conditions may vary depending on the specific literature procedure).
 - Upon completion, the catalyst is filtered off, and the solvent is evaporated.
 - The residue is then purified, typically by column chromatography, to yield 1benzylpiperidine.

1-Benzylpiperidine in Organic Synthesis

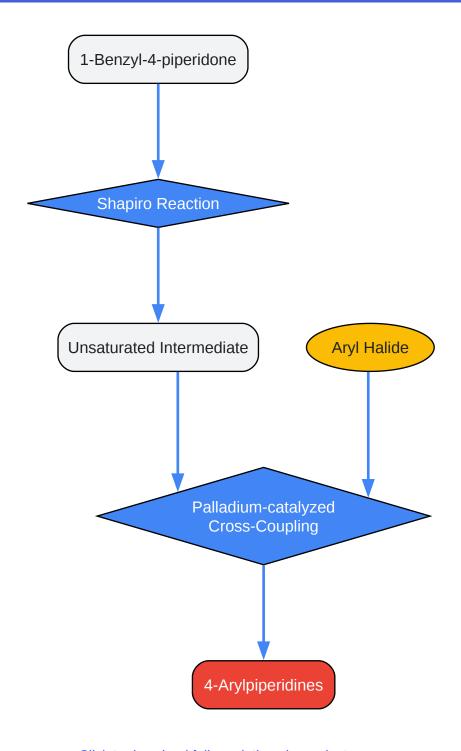


1-Benzylpiperidine serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly those with pharmacological relevance.[1] The benzyl group can act as a protecting group for the piperidine nitrogen, which can be removed later in a synthetic sequence, or it can be an integral part of the final molecule's pharmacophore.

Synthesis of Substituted Piperidines

The piperidine ring of **1-benzylpiperidine** can be further functionalized at various positions. For example, **1-benzyl-4-piperidone** is a key starting material for the synthesis of **4-arylpiperidines** via reactions like the Shapiro reaction followed by cross-coupling.[8]





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Fig. 2: Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone.

Synthesis of 1-Benzylpiperidine-4-carboxaldehyde

1-Benzylpiperidine-4-carboxaldehyde is a crucial intermediate in the synthesis of the anti-Alzheimer's drug Donepezil (E2020).[9] One method for its preparation involves the oxidation of (1-benzyl-4-piperidyl)methanol.[9]



Experimental Protocol: Oxidation of (1-Benzyl-4-piperidyl)methanol

- Materials: (1-Benzyl-4-piperidyl)methanol, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate, sodium bromide, dichloromethane.[9]
- Procedure:
 - (1-Benzyl-4-piperidyl)methanol is used as the starting material.
 - The oxidation is carried out in a solvent such as dichloromethane.
 - The oxidizing system consists of TEMPO, sodium periodate, and sodium bromide.
 - The reaction is typically run at a temperature between 0 °C and 40 °C, with a preferred range of 20 °C to 25 °C.[9]
 - The reaction time can vary from 5 to 12 hours.[9]
 - The molar ratio of the reagents is crucial for optimal yield and purity.
 - Upon completion, the product, 1-benzylpiperidine-4-carboxaldehyde, is isolated. The
 method is reported to yield a product of high purity that can be used directly in subsequent
 steps without further purification.[9]

Applications in Drug Discovery and Development

The N-benzylpiperidine motif is a common feature in numerous approved drugs and clinical candidates due to its ability to engage in crucial cation- π interactions with target proteins and to allow for stereochemical optimization of potency and toxicity.[3][10]

Neurological Disorders

Derivatives of **1-benzylpiperidine** are extensively explored for their potential in treating neurological conditions.[1]

Alzheimer's Disease: The N-benzylpiperidine moiety is a key component of Donepezil, a
potent acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.
 [10][11] Research continues to explore novel 1-benzylpiperidine derivatives as dual-target



inhibitors of both AChE and the serotonin transporter (SERT) to address both cognitive and depressive symptoms of the disease.[11]

• Sigma Receptor Ligands: 1-Aralkyl-4-benzylpiperidine derivatives have shown high affinity for σ₁ receptors, which are implicated in various central nervous system disorders.[12]

Analgesics

The **1-benzylpiperidine** scaffold is fundamental to potent opioid analgesics like fentanyl.[2] Modifications to the N-benzyl group and substitutions at the 4-position of the piperidine ring are used to fine-tune the affinity and selectivity for different opioid receptors.[2]

Other Therapeutic Areas

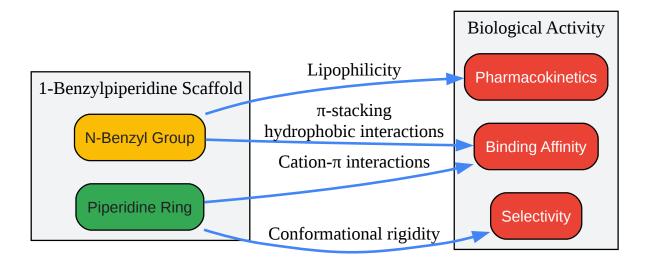
- Antiviral Agents: N-benzyl-4,4-disubstituted piperidines have been identified as promising fusion inhibitors for the influenza virus.[2]
- Anticancer Agents: Piperidine moieties are frequently incorporated into the design of anticancer drugs.[13]
- Enzyme Inhibition: Benzylpiperidine and benzylpiperazine derivatives have been developed as reversible monoacylglycerol lipase (MAGL) inhibitors, which have therapeutic potential. [14]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of **1-benzylpiperidine** derivatives is crucial for rational drug design.[2]

- Substitutions on the N-Benzyl Group: Altering the phenyl ring of the benzyl group can significantly impact biological activity. For instance, electron-withdrawing groups like halogens at the para position can enhance binding affinity and potency for certain targets.
- Modifications at the Piperidine Ring: The 4-position of the piperidine ring is a common site for introducing diverse functional groups to modulate activity and selectivity.[2]





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Fig. 3: Key structural features influencing biological activity.

Conclusion

1-Benzylpiperidine has firmly established itself as a versatile and valuable building block in the realm of organic synthesis and medicinal chemistry. Its structural simplicity, coupled with the ability to introduce a wide range of functional groups, has led to the development of numerous biologically active compounds. From its central role in established drugs like Donepezil to its continuous exploration in the design of novel therapeutics for a multitude of diseases, the **1-benzylpiperidine** scaffold continues to be a focal point of research. The detailed synthetic protocols and structure-activity relationship insights provided in this guide aim to empower researchers to further harness the potential of this remarkable molecule in the ongoing quest for new and improved medicines.

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